molecular formula C18H14N2O3 B4971870 (Z)-4-(2-benzylbenzimidazol-1-yl)-4-oxobut-2-enoic acid

(Z)-4-(2-benzylbenzimidazol-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B4971870
M. Wt: 306.3 g/mol
InChI Key: HBUTXJFTQFQTPK-KHPPLWFESA-N
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Description

(Z)-4-(2-benzylbenzimidazol-1-yl)-4-oxobut-2-enoic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzimidazole core with a benzyl group and an oxobutenoic acid moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-benzylbenzimidazol-1-yl)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One possible synthetic route could involve the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of Benzyl Group: The benzimidazole intermediate can then be alkylated with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of Oxobutenoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-benzylbenzimidazol-1-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce double bonds.

    Substitution: The benzimidazole core can undergo substitution reactions to introduce different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-4-(2-benzylbenzimidazol-1-yl)-4-oxobut-2-enoic acid would depend on its specific biological activity. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Benzylbenzimidazole: A derivative with a benzyl group, similar to the compound .

    4-Oxobut-2-enoic Acid: A compound with the oxobutenoic acid moiety, which can be compared to the full structure.

Uniqueness

(Z)-4-(2-benzylbenzimidazol-1-yl)-4-oxobut-2-enoic acid is unique due to the combination of the benzimidazole core, benzyl group, and oxobutenoic acid moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-4-(2-benzylbenzimidazol-1-yl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-17(10-11-18(22)23)20-15-9-5-4-8-14(15)19-16(20)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,23)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUTXJFTQFQTPK-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2C(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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